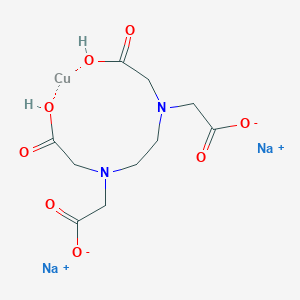

Etilendiaminotetraacetato de cobre disódico

Descripción general

Descripción

Synthesis Analysis

The synthesis of copper(II) compounds with ethylenediaminetetraacetate has been demonstrated through various methods. For instance, the stoichiometric reaction of copper carbonate hydroxide, ethylenediaminetetraacetic acid, and adenine in water yields crystalline samples of copper(II) ethylenediaminetetraacetate complexes (E. Serrano-Padial et al., 2002). Another approach involves a one-step, solid-state reaction route developed for the synthesis of copper sulfide nanorods, indicating the versatility of copper(II) ethylenediaminetetraacetate synthesis methods (Xinbo Wang et al., 2006).

Aplicaciones Científicas De Investigación

Revestimiento Químico de Cobre en Placas de Circuito Impreso (PCB)

El etilendiaminotetraacetato de cobre disódico se utiliza en la tecnología de procesamiento de placas de circuito impreso. Se ha descubierto que la tecnología común de revestimiento electrolítico de cobre sin corriente de this compound presenta problemas como una gran tensión superficial, partículas de cristal desiguales y una gran rugosidad superficial de la capa de revestimiento de cobre . Para remediar estas deficiencias, se ha investigado un sistema de revestimiento químico de cobre que combina una alta tasa de deposición con baja tensión .

Mejora de la Calidad de la Capa de Cobre

Se ha demostrado que el uso de aditivos compuestos en el proceso de revestimiento químico de cobre mejora la calidad de la capa de cobre del sistema de revestimiento químico de cobre basado en this compound . Esto aumenta el rango práctico de aplicaciones industriales y facilita la aplicación posterior de procesos de mayor precisión .

Reducción de la Rugosidad Superficial

La rugosidad superficial media Ra se redujo de 202 nm a 76,1 nm al utilizar aditivos en el proceso de revestimiento químico de cobre . Esta es una mejora significativa, lo que hace que el this compound sea un compuesto valioso en las industrias donde la suavidad superficial es crítica.

Reducción de Tensiones Internas

<a data-citationid="913f51ba-7219-379a-5ebc-ca8395e2ffaf-36-group"

Mecanismo De Acción

Target of Action

Copper disodium EDTA, also known as Copper disodium ethylenediaminetetraacetate or Copper versenate, primarily targets divalent and trivalent metal ions in the body . It has a high affinity for calcium, leading to a decrease in serum calcium levels during intravenous infusion .

Mode of Action

Copper disodium EDTA forms chelates with these metal ions . Chelation is a type of binding that involves the formation of multiple bonds between a molecule (in this case, Copper disodium EDTA) and a metal ion . This interaction results in the formation of a ring-like structure, which is stable and can be excreted from the body .

Biochemical Pathways

The biochemical pathways affected by Copper disodium EDTA are primarily related to the metabolism of divalent and trivalent metal ions . By chelating these ions, Copper disodium EDTA can affect their availability for various biochemical reactions. For example, it can inhibit enzyme-catalyzed reactions that are sensitive to traces of heavy metals .

Result of Action

The primary result of Copper disodium EDTA’s action is the removal of divalent and trivalent metal ions from the body . This can be beneficial in situations where there is an excess of these ions, such as in cases of heavy metal toxicity .

Action Environment

The action of Copper disodium EDTA can be influenced by various environmental factors. For example, it is considered an environmental pollutant because it is poorly biodegradable and has the potential to absorb and remobilize heavy metals . Furthermore, the efficacy of Copper disodium EDTA can be affected by the presence of other substances that can also bind to divalent and trivalent metal ions .

Safety and Hazards

Copper disodium ethylenediaminetetraacetate can be harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Análisis Bioquímico

Biochemical Properties

Copper disodium ethylenediaminetetraacetate plays a crucial role in biochemical reactions. It is known to inhibit a range of metallopeptidases, where the method of inhibition occurs via the chelation of the metal ion required for catalytic activity . This compound interacts with enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways .

Cellular Effects

The effects of Copper disodium ethylenediaminetetraacetate on cells are multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent the joining of cadherins between cells, thereby preventing clumping of cells grown in liquid suspension or detaching adherent cells for passaging .

Molecular Mechanism

The molecular mechanism of Copper disodium ethylenediaminetetraacetate involves its ability to bind to metal ions, such as Cu(I) and Cu(II), acting as a hexadentate ligand . This chelation process inhibits the metal ion’s catalytic activity, affecting various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper disodium ethylenediaminetetraacetate can change over time. For instance, an excess of this compound leads to an increase in the fraction of free dissociated ligand, which competes for electrostatic attraction on protonated amine groups, leading to a decrease in sorption capacity in the column .

Dosage Effects in Animal Models

In animal models, the effects of Copper disodium ethylenediaminetetraacetate can vary with different dosages. For instance, a study on calves found that a dose of 0.9 mg/kg BW of Copper disodium ethylenediaminetetraacetate was potentially hepatotoxic .

Metabolic Pathways

Copper disodium ethylenediaminetetraacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been linked to the lipoic acid pathway, a critical mediator of cuproptosis, a form of regulated cell death driven by copper accumulation .

Transport and Distribution

Copper disodium ethylenediaminetetraacetate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Copper disodium ethylenediaminetetraacetate can affect its activity or function. It has been found that the highest proportion of Copper disodium ethylenediaminetetraacetate is stored in cell walls and vacuoles . This localization can influence the compound’s impact on cellular processes and functions .

Propiedades

IUPAC Name |

copper;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cu.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFCAUKZKOSSBI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12CuN2Na2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Blue odorless powder; [Akzo Nobel MSDS] | |

| Record name | Cuprate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper disodium EDTA | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19041 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

14025-15-1, 39208-15-6 | |

| Record name | Edetate copper disodium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14599 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cuprate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']cuprate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O']cuprate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium; 2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate; copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM EDTA-COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V475AX06U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?

A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []

Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?

A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []

Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?

A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []

Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?

A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)